3-Methylbut-2-enyl 2-methylbut-2-enoate
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Overview
Description
3-Methylbut-2-enyl 2-methylbut-2-enoate is an organic compound with the molecular formula C10H16O2. It is also known as 3-methyl-3-butenyl tiglate. This compound is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-enyl 2-methylbut-2-enoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 2-methylbut-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-enyl 2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3-methylbut-2-enoic acid.
Reduction: Reduction can yield 3-methylbut-2-en-1-ol.
Substitution: Substitution reactions can produce a variety of products depending on the nucleophile used.
Scientific Research Applications
3-Methylbut-2-enyl 2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form more complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-enyl 2-methylbut-2-enoate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis in the presence of esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in biological systems where esters are metabolized.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-2-enyl formate
- 3-Methylbut-2-enyl acetate
- 3-Methylbut-2-enyl propionate
Uniqueness
3-Methylbut-2-enyl 2-methylbut-2-enoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-5-9(4)10(11)12-7-6-8(2)3/h5-6H,7H2,1-4H3 |
InChI Key |
WTDWXMWAIMIKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)C |
Origin of Product |
United States |
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